Isomalt

Descripción

Propiedades

IUPAC Name |

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLAGPUMNYUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860798 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, slightly hygroscopic, crystalline mass., Solid | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, very slightly soluble in ethanol. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

850347-32-9, 64519-82-0, 20942-99-8 | |

| Record name | 1-O-Hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 125 °C | |

| Record name | 1-O-alpha-D-Glucopyranosyl-D-mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isomalt chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Isomalt

Introduction

Isomalt is a polyol, or sugar alcohol, distinguished in the field of sugar substitutes for its origin exclusively from sucrose derived from sugar beets.[1] It is a disaccharide alcohol mixture that has garnered significant attention in the food and pharmaceutical industries due to its unique combination of physical, chemical, and physiological properties.[2][3] Commercially, Isomalt is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[4] This composition imparts sugar-like physical characteristics, making it an excellent bulk sweetener, while its metabolic profile offers distinct health advantages, including a low caloric value, non-cariogenicity, and a low glycemic response.[1][3]

This guide provides a comprehensive technical overview of Isomalt, detailing its chemical synthesis and structure, physicochemical and physiological properties, and its applications, particularly within research and development contexts.

Chemical Synthesis and Stereochemistry

The manufacturing of Isomalt is a robust two-stage process that ensures high purity and stability.[4] The causality behind this process is rooted in the need to convert a readily available and fermentable sugar (sucrose) into a more stable, less metabolizable polyol.

Stage 1: Enzymatic Transglucosylation

The process begins with sucrose. An immobilized enzyme, sucrose-glucosylmutase (or isomaltulose synthase), derived from non-genetically modified bacteria like Protaminobacter rubrum, is employed to rearrange the glycosidic bond.[4][5] The α-1,2-glycosidic bond between the glucose and fructose moieties in sucrose is enzymatically converted into a more stable α-1,6-glycosidic bond. This reaction yields isomaltulose (Palatinose™).[4][6] This initial step is critical as the resulting α-1,6 linkage is significantly more resistant to hydrolysis by human digestive enzymes compared to the original bond in sucrose.

Stage 2: Catalytic Hydrogenation

The isomaltulose is then subjected to catalytic hydrogenation over a Raney nickel catalyst.[4] During this step, the keto group of the fructose moiety within the isomaltulose molecule is reduced. This reduction is not stereospecific, resulting in the formation of two epimeric hexitols: sorbitol and mannitol. Consequently, the final product, Isomalt, is an approximate 1:1 mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[4][7]

Figure 1: Synthesis Pathway of Isomalt from Sucrose.

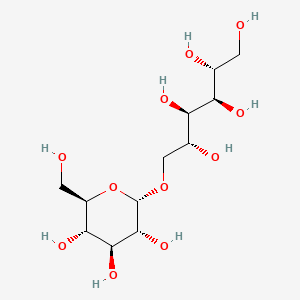

Molecular Structure

The unique properties of Isomalt are a direct consequence of its constituent stereoisomers.

-

6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS): In this molecule, a glucose unit is linked via an α-1,6 bond to sorbitol.

-

1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM): This isomer consists of a glucose unit linked via an α-1,1 bond to mannitol.[8]

The molecular formula for both isomers is C₁₂H₂₄O₁₁.[9] The presence of two stable disaccharide alcohols in an equimolar ratio is fundamental to Isomalt's physical properties, such as its melting behavior and low hygroscopicity.

Figure 2: Chemical Structures of Isomalt Stereoisomers.

Physicochemical Properties

The utility of Isomalt in pharmaceutical and food formulations is dictated by its distinct physicochemical properties. These properties are often compared to sucrose, the standard against which most bulk sweeteners are measured.

| Property | Value / Description | Significance in Application |

| Appearance | White, odorless, crystalline, slightly hygroscopic substance.[10][11] | Provides a clean, sugar-like appearance without off-colors or odors. |

| Molecular Weight | 344.31 g/mol .[9] | Influences colligative properties like boiling point elevation. |

| Sweetness | 45-65% that of sucrose.[7][8] Clean, pure sweet taste with no aftertaste.[8] | Allows for bulk replacement of sugar without excessive sweetness. Can be combined with high-intensity sweeteners.[1] |

| Solubility in Water | Increases with temperature: ~25 g/100g at 25°C; ~38 g/100mL at 20°C; ~150 g/100mL at 100°C.[8][9] | Lower solubility at room temperature contributes to stability and non-stickiness. High-temperature solubility is crucial for boiled candy manufacturing. |

| Solubility in Ethanol | Very slightly soluble.[10] | Useful for formulations where ethanol is a solvent and precipitation of the excipient is desired or needs to be controlled. |

| Melting Point | 145–150 °C.[9] | High melting point allows for its use in baked goods and high-temperature processing. |

| Thermal Stability | Highly stable; does not decompose or discolor below 160°C.[8][9] Does not undergo Maillard browning or caramelization.[9][10] | Critical for baked goods and boiled candies where high temperatures are applied. Ensures color and chemical stability of the final product. |

| Hygroscopicity | Very low; absorbs practically no moisture at room temperature and relative humidity up to 85%.[1][9] | Prevents stickiness in products like hard candies and lozenges, extending shelf-life and allowing for minimal packaging.[1] |

| Heat of Solution | Negligible cooling effect.[7] | Provides a neutral mouthfeel similar to sucrose, unlike other polyols (e.g., xylitol) that have a strong cooling effect.[1] |

| Viscosity | Lower viscosity in its molten state compared to sucrose.[10] | Facilitates handling and processing in confectionery applications. |

Physiological and Metabolic Profile

The molecular stability of Isomalt is the primary determinant of its physiological behavior, offering several health-related benefits.

Digestibility and Low Caloric Value

The α-1,6 and α-1,1 glycosidic linkages in Isomalt are highly resistant to hydrolysis by enzymes in the human small intestine.[7] As a result, only a small fraction is broken down and absorbed. Studies in pigs have shown that 61-64% of ingested Isomalt passes the terminal ileum intact.[10] The unabsorbed portion travels to the large intestine, where it is fermented by gut microbiota into short-chain fatty acids (SCFAs), which are then absorbed. This metabolic pathway results in a significantly reduced energy yield. The caloric value of Isomalt is approximately 2 kcal/g, half that of sucrose (4 kcal/g).[1]

Low Glycemic and Insulinemic Response

Due to its slow and incomplete absorption, Isomalt consumption leads to a very low and protracted rise in blood glucose and insulin levels.[3][7] This characteristic makes it a suitable sweetening agent for individuals with diabetes or those managing their blood sugar levels.[1][12] Its low glycemic index (GI) is a key advantage in formulating foods for a healthy lifestyle, as diets low in glycemic load can aid in the management of obesity and diabetes.[7]

Non-Cariogenicity

Isomalt is considered "tooth-friendly." Oral bacteria, including Streptococcus mutans, cannot readily metabolize it to produce the organic acids that cause tooth demineralization and dental caries.[3][13] Plaque pH does not drop to the critical level of 5.7 following Isomalt consumption.[7] This property is so well-established that the U.S. Food and Drug Administration (FDA) permits the health claim "does not promote dental caries" for sugar-free products containing Isomalt.[7]

Applications in Pharmaceutical Development

Isomalt's combination of physical stability and physiological inertness makes it a highly versatile excipient in pharmaceutical formulations.[10]

-

Tableting: It can be used in both direct compression and wet granulation processes for tablets. Its low hygroscopicity prevents tablet softening and degradation due to moisture.[10]

-

Medicated Confectionery: It is the leading sugar replacer for hard-boiled candies and medicated lozenges worldwide.[1] Its high thermal stability, clear appearance, and slow dissolution in the mouth are ideal for these applications, allowing for prolonged release of active pharmaceutical ingredients (APIs).[8]

-

Coatings: The low moisture absorption and smooth texture of Isomalt make it an excellent agent for coating tablets and capsules, protecting the API and improving swallowability.[1]

-

Chewable and Effervescent Tablets: Its mild sweetness, good mouthfeel, and negligible cooling effect are highly valued in chewable tablet formulations.[10]

-

Biologics and Freeze-Drying: Studies have shown Isomalt to be a suitable excipient for freeze-drying, acting as a lyoprotectant. A 1:1 mixture of the two diastereomers has demonstrated the best physical stability in the amorphous form, which is critical for stabilizing sensitive biological molecules.[2]

Experimental Protocol: Determination of Isomalt Solubility

This protocol describes a standard laboratory method for determining the solubility of Isomalt in water at different temperatures, a critical parameter for formulation development.

Objective: To quantify the solubility of Isomalt ( g/100 mL) in deionized water at 25°C, 50°C, and 75°C.

Materials:

-

Isomalt (pharmaceutical grade)

-

Deionized water

-

Temperature-controlled water bath with shaker

-

250 mL Erlenmeyer flasks with stoppers (x3)

-

Analytical balance (±0.001 g)

-

Calibrated thermometers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (0.45 µm syringe filters)

-

Refractometer or High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

-

Preparation: Set the water bath to the first target temperature (25°C) and allow it to equilibrate. Place 100 mL of deionized water into an Erlenmeyer flask.

-

Saturation: Add an excess amount of Isomalt (e.g., 50 g) to the flask. The presence of undissolved crystals is necessary to ensure a saturated solution.

-

Equilibration: Stopper the flask and place it in the shaking water bath. Allow the solution to equilibrate for at least 4 hours to ensure saturation is reached. Gentle agitation ensures homogeneity.

-

Sample Withdrawal: After equilibration, stop the agitation and allow the undissolved solid to settle for 30 minutes, maintaining the temperature. Carefully withdraw a 5 mL aliquot of the clear supernatant using a pre-warmed pipette to prevent crystallization upon cooling.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial. This removes any suspended microcrystals.

-

Quantification:

-

Gravimetric Method: Weigh the vial with the filtrate. Evaporate the water in a drying oven at 105°C until a constant weight is achieved. The final weight of the dry Isomalt is used to calculate the concentration.

-

Instrumental Analysis: Alternatively, determine the concentration of the filtered solution using a calibrated refractometer or an HPLC system.

-

-

Calculation: Calculate the solubility in grams per 100 mL of water.

-

Repeat: Repeat steps 1-7 for the other target temperatures (50°C and 75°C).

Figure 3: Workflow for Isomalt Solubility Determination.

Conclusion

Isomalt stands as a premier sugar replacer, uniquely derived from sucrose and engineered to possess superior chemical stability and beneficial physiological properties. Its dual stereoisomer composition underpins its favorable physicochemical characteristics, including low hygroscopicity, high thermal stability, and a clean, sucrose-like taste profile. For researchers and drug development professionals, Isomalt offers a reliable and multifunctional excipient that enhances product stability, manufacturability, and patient compliance. Its well-documented low glycemic and non-cariogenic nature further positions it as a key ingredient in the development of healthier food products and specialized medical nutrition.

References

-

PubChem. (n.d.). Isomalt. National Center for Biotechnology Information. Retrieved from [Link]

-

Garnier, S., et al. (2007). Isomalt. ResearchGate. Retrieved from [Link]

-

Calorie Control Council. (n.d.). Isomalt. Retrieved from [Link]

-

BENEO. (n.d.). Isomalt | The naturally sourced sugar substitute. Retrieved from [Link]

-

Wikipedia. (n.d.). Isomaltulose. Retrieved from [Link]

-

Shandong Zhishang Chemical Co. Ltd. (n.d.). Isomalt Product Introduction. Retrieved from [Link]

-

DPO International. (n.d.). Isomalt – The Better Sweetener. Retrieved from [Link]

-

Wikipedia. (n.d.). Isomalt. Retrieved from [Link]

-

The Sweetener Book. (n.d.). about isomalt. Retrieved from [Link]

-

Holub, I., et al. (2010). Improved metabolic control after 12-week dietary intervention with low glycaemic isomalt in patients with type 2 diabetes mellitus. Hormone and Metabolic Research, 42(06), 429-433. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2016). GRAS Notice 681, Isomaltulose. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2001). ISOMALT. Retrieved from [Link]

-

Regulations.gov. (1990). Petition for Isomalt GRAS Affirmation. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Tooth Decay and Isomalt. Retrieved from [Link]

Sources

- 1. Isomalt | The naturally sourced sugar substitute | BENEO [beneo.com]

- 2. researchgate.net [researchgate.net]

- 3. dpointernational.com [dpointernational.com]

- 4. Isomalt - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Isomaltulose - Wikipedia [en.wikipedia.org]

- 7. caloriecontrol.org [caloriecontrol.org]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. Isomalt | 64519-82-0 [chemicalbook.com]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Improved metabolic control after 12-week dietary intervention with low glycaemic isomalt in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Isomalt

Introduction

Isomalt, a sugar alcohol (polyol), has established itself as a cornerstone ingredient in the pharmaceutical, nutraceutical, and food industries. It is a crystalline, sugar-free bulk sweetener derived from sucrose.[1] Its utility is not merely as a sucrose substitute but is deeply rooted in a unique constellation of physicochemical properties that render it highly advantageous for a range of specialized applications. Unlike sucrose, isomalt offers significant benefits, including a lower caloric value, non-cariogenicity, and remarkable stability, making it an exemplary excipient in drug formulation and a preferred ingredient in sugar-free confectionery.[2][3]

This guide provides an in-depth exploration of the core physicochemical characteristics of isomalt. We will dissect its molecular architecture, analyze its thermal and solution behaviors, and quantify its stability. Furthermore, this paper will present standardized methodologies for its characterization, offering researchers and formulation scientists a comprehensive framework for its effective application. The causality behind its functional benefits—from enhancing the shelf-life of moisture-sensitive drugs to enabling the creation of high-quality sugar-free candies—will be a central theme of our discussion.

Molecular Structure and Composition

Isomalt is not a single compound but an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM).[4] This composition is the result of a two-stage manufacturing process:

-

Enzymatic Transglucosylation: Sucrose is treated with immobilized enzymes to rearrange the relatively weak 1,2-glycosidic bond between glucose and fructose into a more stable 1,6-glycosidic bond, forming isomaltulose.[5]

-

Hydrogenation: The isomaltulose is then hydrogenated over a Raney nickel catalyst. This process reduces the ketose group of the fructose moiety, yielding a mixture of the sugar alcohols sorbitol and mannitol, which remain linked to the original glucose unit.[4]

The resulting product is an odorless, white, crystalline substance.[4] The presence of two isomers with different spatial arrangements and the stable 1,6-glycosidic linkage are fundamental to many of isomalt's defining properties, including its resistance to crystallization and low hygroscopicity.[4][6]

Figure 2: Standard quality control workflow for Isomalt.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio

Principle: HPLC is used to separate, identify, and quantify each component in the isomalt mixture. This method is essential for confirming the identity and purity, including the ratio of 1,6-GPS to 1,1-GPM and the presence of related substances like mannitol and sorbitol.

Experimental Protocol:

-

System: An HPLC system equipped with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for carbohydrate analysis. [7]2. Column: An amino-propyl or a ligand-exchange column is typically used for sugar alcohol separation.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.

-

Standard Preparation: Prepare individual standard solutions of 1,6-GPS, 1,1-GPM, mannitol, and sorbitol in water at a known concentration (e.g., 1 mg/mL). [8]5. Sample Preparation: Accurately weigh and dissolve the isomalt sample in water to a final concentration of approximately 10 mg/mL. [8]6. Analysis: Inject equal volumes of the standard and sample solutions. Identify peaks based on retention times compared to the standards.

-

Quantification: Calculate the percentage of each component using the peak areas and the concentrations of the standards. The assay should confirm not less than 98% of hydrogenated mono- and disaccharides. [8]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and glass transition temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the isomalt sample into a standard aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).

-

(Optional for Tg): Hold at the high temperature for 2 minutes to erase thermal history, then cool rapidly to a sub-ambient temperature (e.g., -20°C).

-

Ramp the temperature again at 10°C/min to observe the glass transition (Tg) and subsequent melting.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic melting event. The Tg is observed as a step change in the heat flow curve during the second heating scan.

Implications for Drug Development and Formulation

The physicochemical profile of isomalt provides a direct causal link to its benefits in pharmaceutical and food science.

Figure 3: Link between Isomalt's properties and its functional benefits.

-

Pharmaceutical Excipient: Isomalt is widely used as a diluent and filler in tablets, capsules, and sachets. [9]Its low hygroscopicity makes it an excellent choice for formulations containing moisture-sensitive drugs, preventing degradation and preserving efficacy. Its good flowability and compressibility also make it suitable for direct compression tableting. [5][9]* Medicated Confectionery: In lozenges and hard candies, isomalt's high thermal stability and resistance to crystallization are critical. [6]It allows for the creation of a clear, glassy matrix that dissolves slowly, providing sustained release of the active ingredient and a pleasant mouthfeel without stickiness. [3]* Sugar-Free Applications: With a low glycemic index and non-cariogenic properties, isomalt is an ideal bulk sweetener for products targeted at diabetic consumers or for promoting dental health. [2][10]Its clean, sugar-like taste profile, with about half the sweetness of sucrose, allows for the formulation of palatable products without undesirable aftertastes. [2]

Conclusion

The physicochemical characteristics of isomalt—defined by its unique isomeric composition, thermal stability, low hygroscopicity, and solution properties—establish it as a highly versatile and functional excipient and ingredient. Its molecular structure gives rise to a set of properties that are not merely a substitute for sucrose but offer distinct advantages in processing, product stability, and sensory experience. For researchers and drug development professionals, a thorough understanding of these core characteristics, validated through robust analytical methodologies, is the key to unlocking the full potential of isomalt in creating innovative, stable, and high-quality pharmaceutical and food products.

References

-

PubChem. Isomalt. National Center for Biotechnology Information. [Link]

-

Shandong Zhishang Chemical Co., Ltd. Isomalt Product Introduction. [Link]

-

Food and Agriculture Organization of the United Nations. ISOMALT. FAO JECFA Monographs 5. [Link]

-

Wikipedia. Isomalt. [Link]

-

BENEO. Isomalt | The naturally sourced sugar substitute. [Link]

-

WebstaurantStore. What Is Isomalt Sugar?. [Link]

-

Novak, T. Isomalt in the Baking Industry: A Crystal-Clear Advantage. tan nov. [Link]

-

Manufacturing Confectioner. Isomalt in Hard Candy Applications. [Link]

-

Creative Cake Design. What Is Isomalt and What Are the Differences Between Isomalt & Sugar?. YouTube. [Link]

-

ResearchGate. Isomalt | Request PDF. [Link]

-

European Association of Polyol Producers (EPA). Isomalt. [Link]

-

National Center for Biotechnology Information. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isomalt | The naturally sourced sugar substitute | BENEO [beneo.com]

- 3. Isomalt - EPA - European Association of Polyol Producers [polyols-eu.org]

- 4. Isomalt - Wikipedia [en.wikipedia.org]

- 5. gomc.com [gomc.com]

- 6. Isomalt in the Baking Industry: A Crystal-Clear Advantage — tan nov [tannov.com]

- 7. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webstaurantstore.com [webstaurantstore.com]

An In-Depth Technical Guide to the Analysis of Isomalt Diastereomers: GPM and GPS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalt, a widely utilized sugar substitute in the pharmaceutical and food industries, is not a single compound but an equimolar mixture of two diastereomers: α-D-glucopyranosyl-1,6-mannitol (GPM) and α-D-glucopyranosyl-1,1-sorbitol (GPS). The precise ratio of these isomers is a critical quality attribute, as it dictates the physicochemical properties of Isomalt, including its solubility, hygroscopicity, and thermal behavior. These properties, in turn, significantly influence the stability, manufacturability, and performance of the final product, be it a tablet formulation or a confectionery item. This guide provides a comprehensive overview of the analytical methodologies required for the robust separation and quantification of GPM and GPS, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold-standard technique. It is designed to equip researchers, quality control analysts, and formulation scientists with the foundational knowledge and practical protocols necessary to ensure the consistent quality and efficacy of Isomalt-containing products.

Introduction: The Significance of Diastereomeric Composition in Isomalt

Isomalt is synthesized from sucrose via a two-step process involving enzymatic transglucosylation to isomaltulose, followed by catalytic hydrogenation.[1] This hydrogenation step reduces the fructose moiety of isomaltulose, resulting in the formation of two epimeric hexitols, mannitol and sorbitol, linked to a glucose unit. This process yields the two key diastereomers that comprise Isomalt:

-

1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM or GPM)

-

6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS or GPS) [2]

While chemically similar, the subtle difference in the stereochemistry of the hexitol portion (mannitol in GPM, sorbitol in GPS) leads to distinct physical properties. For instance, the ratio of GPM to GPS can influence the glass transition temperature (Tg), crystallinity, and solubility of Isomalt.[3][4] In pharmaceutical applications, particularly in solid oral dosage forms, these characteristics are paramount. Variations in the GPM:GPS ratio can affect tablet hardness, dissolution profiles, and stability upon storage. Therefore, the ability to accurately resolve and quantify these two diastereomers is not merely an analytical exercise but a fundamental requirement for quality control and formulation development.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define Isomalt as a mixture of GPM and GPS, specifying that the total content should be between 98.0% and 102.0%, with neither component being less than 3.0% of the mixture on an anhydrous basis.[5][6][7] This underscores the regulatory importance of precise analytical control.

A clear understanding of the individual properties of GPM and GPS is essential for interpreting analytical data and predicting their impact on product performance.

| Property | 1-O-α-D-Glucopyranosyl-D-mannitol (GPM) | 6-O-α-D-Glucopyranosyl-D-sorbitol (GPS) | Reference(s) |

| Molecular Formula | C12H24O11 | C12H24O11 | [8] |

| Molecular Weight | 344.31 g/mol | 344.31 g/mol | [8] |

| Common Form | Dihydrate | Anhydrous | [8][9] |

| Glass Transition (Tg) | ~65.5 °C | ~50.5 °C | [10] |

| Solubility | Lower solubility, particularly for the dihydrate form, can form a barrier layer in coatings.[11] | Higher solubility in aqueous systems.[11] | [11] |

| Biological Fate | Slowly hydrolyzed in the small intestine.[12] | Slowly hydrolyzed in the small intestine.[12] | [12] |

Core Analytical Techniques for Diastereomer Resolution

The separation of GPM and GPS presents an analytical challenge due to their identical molecular weight and similar chemical structures. The choice of technique depends on the specific analytical goal, such as qualitative identification, precise quantification, or high-throughput screening.

HPLC is the most widely adopted and pharmacopeially recognized method for the assay of Isomalt and the quantification of its diastereomers. The key to successful separation lies in exploiting the subtle differences in the interaction of the diastereomers with a stationary phase.

Mechanism of Separation: The primary mode of separation is ligand-exchange chromatography. This technique typically employs a stationary phase consisting of a sulfonated polystyrene-divinylbenzene resin loaded with a counter-ion, most commonly calcium (Ca2+). The hydroxyl groups on the GPM and GPS molecules interact with the immobilized calcium ions. The specific spatial arrangement (stereochemistry) of these hydroxyl groups dictates the strength and nature of this interaction, leading to differential retention times and, thus, separation.

Detection: Since GPM and GPS lack a significant UV chromophore, a universal detector that does not rely on light absorption is required. The Refractive Index (RI) detector is the standard choice for this application. An RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a response proportional to the concentration of the analyte.

Gas chromatography can also be used for the analysis of GPM and GPS. However, due to the low volatility of these sugar alcohols, a derivatization step is mandatory to convert them into more volatile species. This is typically achieved through silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. While GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can provide excellent resolution and sensitivity, the need for derivatization adds complexity and potential for variability to the analytical workflow.

TLC is a simpler, cost-effective technique primarily used for identification purposes. As outlined in pharmacopeial monographs, TLC can confirm the presence of GPM and GPS in a sample by comparing their retention factors (Rf values) and spot colors to those of a reference standard.[5][13] While not a quantitative method, it serves as a rapid identity check.

In-Depth Protocol: HPLC-RI Analysis of GPM and GPS

This section provides a detailed, self-validating protocol for the quantitative analysis of Isomalt diastereomers, grounded in principles outlined by the USP.[6][14]

-

Column: A ligand-exchange column in the calcium form (e.g., a strong cation-exchange resin) is chosen because the Ca2+ ions form transient complexes with the hydroxyl groups of the sugar alcohols. The differing stereochemistry of GPM and GPS results in complexes with slightly different stabilities, leading to their chromatographic separation.

-

Mobile Phase: Degassed, high-purity water is the mobile phase of choice.[15] Its simplicity minimizes baseline noise for the RI detector and its compatibility with the ligand-exchange mechanism is ideal. Elevating the column temperature enhances separation efficiency and reduces viscosity.

-

Detector: A Refractive Index (RI) detector is essential as GPM and GPS do not possess UV-absorbing properties. The RI detector provides a universal and concentration-dependent signal for these compounds.

-

System Suitability: The inclusion of a system suitability solution and defined criteria (e.g., resolution) ensures the chromatographic system is performing adequately on the day of analysis, making the protocol self-validating. The USP specifies a resolution of not less than 2.0 between the GPM and GPS peaks.[14]

Caption: Workflow for HPLC-RI analysis of Isomalt diastereomers.

A. Materials and Reagents:

-

USP Isomalt Reference Standard (RS)

-

Isomalt sample for analysis

-

HPLC-grade water

-

0.45 µm syringe filters (e.g., nylon or PVDF)

B. Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Isocratic Pump, Autosampler, Column Oven, RI Detector |

| Column | Ligand-exchange column, 300 mm x 7.8 mm; packed with strong cation-exchange resin in the calcium form (e.g., Bio-Rad Aminex HPX-87C) |

| Mobile Phase | Degassed HPLC-grade water[15] |

| Flow Rate | 0.5 mL/min[15] |

| Column Temperature | 80 ± 3 °C[15] |

| Detector | Refractive Index (RI) Detector, maintained at a constant temperature (e.g., 40 °C)[15] |

| Injection Volume | 20 µL[15] |

C. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Isomalt RS in water to obtain a final concentration of 20 mg/mL.[6]

-

Sample Solution: Prepare the Isomalt sample in the same manner as the Standard Solution to a final concentration of 20 mg/mL.[6]

-

System Suitability Solution: In many cases, the Standard Solution can serve as the system suitability solution.

D. Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

-

Make at least five replicate injections of the Standard Solution.

-

Calculate the relative standard deviation (%RSD) for the peak areas of GPM and GPS. The %RSD should typically be not more than 2.0%.

-

Calculate the resolution between the GPM and GPS peaks. The resolution must be not less than 2.0.[14]

-

Once system suitability is confirmed, inject the Sample Solution.

-

The expected relative retention times are approximately 1.0 for GPM and 1.2 for GPS.[14]

E. Calculation: Calculate the percentage of GPM and GPS in the portion of Isomalt taken using the standard formula for external standardization:

Percentage (%) = (rU / rS) × (CS / CU) × 100

Where:

-

rU is the peak response of the individual diastereomer from the Sample Solution.

-

rS is the peak response of the individual diastereomer from the Standard Solution.

-

CS is the concentration of USP Isomalt RS in the Standard Solution (mg/mL).

-

CU is the concentration of Isomalt in the Sample Solution (mg/mL).

The final assay result is the sum of the percentages of GPM and GPS.

Data Interpretation and System Validation

The successful implementation of this guide hinges on robust data interpretation and a commitment to method validation.

A typical chromatogram will show two principal peaks corresponding to the two diastereomers. Based on typical elution profiles on calcium-form columns, GPS, being the more polar sorbitol-containing isomer, often elutes slightly earlier than the mannitol-containing GPM.[10] However, the exact elution order should always be confirmed with a reference standard. The area under each peak is directly proportional to the concentration of that diastereomer in the sample.

To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH (International Council for Harmonisation) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between GPM, GPS, and other potential impurities like mannitol and sorbitol.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 604. Isomalt (WHO Food Additives Series 20) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. Isomalt [drugfuture.com]

- 6. Isomalt - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 7. usp.org [usp.org]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 9. 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | C12H28O13 | CID 18454344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. US6783779B2 - Food products coated with 1, 6-GPS and 1, 1-GPM - Google Patents [patents.google.com]

- 12. Hydrolysis of alpha-D-glucopyranosyl-1,6-sorbitol and alpha-D-glucopyranosyl-1,6-mannitol by rat intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

- 14. usp.org [usp.org]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to the Thermal Stability of Isomalt for Experimental Use

Foreword: Understanding Isomalt Beyond a Sugar Substitute

To the dedicated researcher, scientist, and drug development professional, the selection of an excipient is a critical decision that reverberates through the entire product development lifecycle. Isomalt, a disaccharide alcohol derived from sucrose, has emerged as a compelling candidate in pharmaceutical and research applications, lauded for its low hygroscropicity, non-cariogenic nature, and pleasant taste profile.[1] However, its utility in advanced applications, particularly those involving thermal processes such as hot-melt extrusion, spray drying, and lyophilization, hinges on a thorough understanding of its thermal stability. This guide provides a comprehensive technical exploration of the thermal behavior of isomalt, offering not just data, but the underlying scientific rationale to empower informed experimental design and robust formulation development.

The Molecular Architecture of Isomalt: A Foundation of Stability

Isomalt is not a single entity but an equimolar mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[2] This unique composition is fundamental to its physical and chemical properties. The hydrogenation of the fructose moiety in the precursor isomaltulose results in the formation of these two stable sugar alcohols, eliminating the reducing end that makes many sugars susceptible to Maillard browning and certain degradation pathways.[3]

Caption: Chemical composition of Isomalt.

Key Thermal Properties of Isomalt: A Quantitative Overview

The thermal behavior of isomalt is characterized by several key parameters that dictate its processing window and stability. These properties are summarized in the table below. It is crucial to note that as a mixture of diastereomers, the melting behavior of isomalt occurs over a range rather than at a single sharp point.

| Thermal Property | Typical Value | Significance in Experimental Applications |

| Melting Range | 145 - 150 °C | Defines the lower temperature limit for melt-based processes. The range indicates a eutectic-like behavior of the GPS and GPM mixture. |

| Glass Transition Temperature (Tg) | ~60 °C | Critical for the stability of amorphous isomalt. Storage below Tg is essential to prevent recrystallization and maintain the enhanced solubility of amorphous solid dispersions. |

| Decomposition Temperature | Onset > 160 °C | Represents the upper-temperature limit for processing before significant chemical degradation occurs. Processing above this temperature risks the formation of undesirable byproducts. |

Causality Behind Experimental Choices: Why Thermal Stability Matters

The exceptional thermal stability of isomalt is a primary driver for its selection in modern pharmaceutical manufacturing processes.

-

Hot-Melt Extrusion (HME): HME involves processing materials at elevated temperatures to create amorphous solid dispersions (ASDs), enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[4] Isomalt's high decomposition temperature allows it to be processed well above its melting point, ensuring the complete dissolution and uniform dispersion of the API within the molten carrier.[1] Its stability minimizes the risk of degradation of both the excipient and the thermally sensitive API during the high-temperature extrusion process.[5]

-

Spray Drying and Lyophilization: In these processes, the stability of the amorphous state is paramount. Isomalt's relatively high glass transition temperature contributes to the physical stability of the resulting amorphous powder, inhibiting recrystallization during storage and preserving the benefits of the amorphous form, such as improved dissolution rates.[6]

Experimental Protocols for Assessing Thermal Stability: A Self-Validating System

To ensure the reliability and reproducibility of thermal stability data, standardized analytical protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two cornerstone techniques in thermal analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss associated with degradation.

Experimental Protocol: TGA of Isomalt

-

Sample Preparation: Accurately weigh 5-10 mg of isomalt powder into a clean, tared TGA pan (alumina or platinum). Ensure an even distribution of the sample at the bottom of the pan.

-

Instrument Setup:

-

Purge Gas: Use a dry, inert gas such as nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A common heating rate for TGA is 20 °C/min, but a slower rate can provide better resolution of thermal events.[9]

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a significant mass loss (e.g., >1%) is observed.

-

Calculate the percentage of mass loss at different temperature intervals.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Caption: TGA experimental workflow for Isomalt.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine thermal transitions such as melting, crystallization, and glass transition.

Experimental Protocol: DSC of Isomalt

-

Sample Preparation: Accurately weigh 3-7 mg of isomalt powder into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: Use a dry, inert gas such as nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (for Melting and Decomposition):

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Temperature Program (for Glass Transition of Amorphous Isomalt):

-

First, prepare an amorphous sample by heating crystalline isomalt above its melting point (e.g., to 160 °C) within the DSC, holding for 2 minutes to ensure complete melting, and then rapidly cooling (e.g., at 50 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 100 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Melting: Identify the endothermic peak corresponding to melting and determine the onset temperature and the peak maximum.

-

Glass Transition: Identify the step-change in the heat flow curve and determine the midpoint of this transition as the Tg.

-

Decomposition: Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition, often accompanied by a change in the baseline.

-

Caption: DSC experimental workflow for Isomalt.

The Chemistry of Thermal Degradation: Pathways and Byproducts

While isomalt is lauded for its thermal stability, understanding its degradation pathway at elevated temperatures is crucial for process optimization and safety assessment.

The initial step in the thermal degradation of isomalt, particularly in the presence of moisture, is hydrolysis of the glycosidic bond, yielding its constituent molecules: glucose, sorbitol, and mannitol.[3][11]

Under anhydrous conditions and at higher temperatures, the degradation of these sugar alcohols proceeds through complex reactions including dehydration, condensation, and polymerization.[12] For instance, the thermal decomposition of sorbitol is known to involve dehydration to form isosorbide.[13] The thermal degradation of D-mannitol can also involve caramelization-like processes, leading to a variety of volatile and non-volatile products.[12]

To definitively identify the volatile degradation products of isomalt, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.[14] This method involves the rapid heating of the sample to a high temperature in an inert atmosphere, followed by the separation and identification of the resulting fragments.[14]

Caption: Proposed thermal degradation pathway of Isomalt.

Influence of Environmental Factors: The Role of pH

While isomalt exhibits good stability across a range of pH values at ambient temperatures, its thermal stability can be influenced by the pH of the formulation. Generally, sugar alcohols are more stable in neutral and slightly alkaline conditions. In highly acidic environments, the glycosidic bond of isomalt is more susceptible to hydrolysis, which can be accelerated at elevated temperatures. This is a critical consideration in formulations containing acidic APIs or excipients, as it may lower the effective decomposition temperature of isomalt.

Conclusion: A Thermally Robust Excipient for Demanding Applications

Isomalt's robust thermal profile, characterized by a high melting point and decomposition temperature, coupled with a favorable glass transition temperature, positions it as a premier excipient for thermal-based pharmaceutical processes. Its resistance to browning and degradation under typical processing conditions provides a wide operational window for techniques like hot-melt extrusion. A thorough understanding of its thermal properties, assessed through rigorous analytical techniques such as TGA and DSC, is the cornerstone of leveraging its full potential. By applying the principles and protocols outlined in this guide, researchers and formulation scientists can confidently harness the stability of isomalt to develop innovative and robust drug delivery systems.

References

-

Thermogravimetric Analysis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). The Madison Group. Retrieved January 25, 2026, from [Link]

-

Isomalt. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Isomalt | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

31.1: Thermogravimetry. (2023, January 24). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

(PDF) Study of thermal behaviour of sugar alcohols. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Crystallization and glass transition of candies from isomalt. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Isomalt | C12H24O11. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Direct compression properties of melt-extruded isomalt | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Kinetics of Sorbitol Decomposition under Hydrothermal Condition. (2016, October 17). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Hot Melt Extrusion Processing Parameters Optimization. (2020, November 22). MDPI. Retrieved January 25, 2026, from [Link]

-

Heat Capacities and Nonisothermal Thermal Decomposition Reaction Kinetics of d-Mannitol. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved January 25, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved January 25, 2026, from [Link]

-

Other possible reactions taking place during D-mannitol thermal degradation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Physicochemical Properties of Amorphous Isomalt as a Suitable Excipient for Freeze-drying Formulations. (2025, April 30). Making Pharmaceuticals. Retrieved January 25, 2026, from [Link]

-

Complete temperature program for the thermogravimetric analysis (TGA)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

KINETIC OF SORBITOL DECOMPOSITION UNDER NON-ISOTHERMAL CONDITIONS. (n.d.). AKJournals. Retrieved January 25, 2026, from [Link]

-

Complete temperature program for the differential scanning calorimetry... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Characterization of thermophilic xylanases from Tengchong Qiaoquan hot spring for lignocellulose bioprocessing and prebiotic production. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

-

(PDF) Hot Melt Extrusion Processing Parameters Optimization. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Thermal Stability Test of Sugar Alcohols as Phase Change Materials for Medium Temperature Energy Storage Application. (n.d.). Repositori Obert UdL. Retrieved January 25, 2026, from [Link]

-

Heating Rate in DSC. (n.d.). University of Utah. Retrieved January 25, 2026, from [Link]

-

Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (n.d.). LCGC International. Retrieved January 25, 2026, from [Link]

-

Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). MDPI. Retrieved January 25, 2026, from [Link]

-

Isomalt. (n.d.). European Association of Polyol Producers. Retrieved January 25, 2026, from [Link]

-

Sorbitol. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Continuous Hot-Melt Extrusion for Poorly Soluble APIs. (2023, May 2). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]

-

Preserving Sweetness: Understanding the Shelf Life and Best Storage Practices for Isomalt Powder. (n.d.). EasyBuy Ingredients. Retrieved January 25, 2026, from [Link]

-

Heat Capacities and Nonisothermal Thermal Decomposition Reaction Kinetics of D-Mannitol | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A review on thermophysical properties and thermal stability of sugar alcohols as phase change materials | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

ISOMALT. (n.d.). FAO. Retrieved January 25, 2026, from [Link]

-

A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Sorbitol Crystallization: Factors Impacting Crystal Growth and Polymorphism in Confectionery Systems. (n.d.). University of Wisconsin–Madison. Retrieved January 25, 2026, from [Link]

-

Polyols: Beyond Sweet Taste. (n.d.). Retrieved January 25, 2026, from [Link]

-

Understanding the physiological changes induced by mannitol: From the theory to the clinical practice in neuroanaesthesia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Influence of hot melt extrusion processing parameters on the properties of a pharmaceutical formulation. (n.d.). eGrove. Retrieved January 25, 2026, from [Link]

-

Combining Differential Scanning Calorimetry and Cooling-Heating Curve Thermal Analysis to Study the Melting and Solidification Behavior of Al-Ce Binary Alloys. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Inverted sugar syrup. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved January 25, 2026, from [Link]

-

Pharmaceutical Applications for MANNITOL: An Overview. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.). Waters Corporation. Retrieved January 25, 2026, from [Link]

-

A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

-

Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. (2023, April 11). National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

Sources

- 1. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. etamu.edu [etamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Isomalt - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Hygroscopicity of Isomalt in Controlled Environments

Foreword: The Critical Role of Excipient Science in Modern Drug Development

In the intricate landscape of pharmaceutical formulation, the selection of excipients is a paramount decision that profoundly influences the stability, manufacturability, and therapeutic efficacy of the final drug product. Among the myriad of available excipients, polyols have garnered significant attention for their versatile functionalities. However, their interaction with atmospheric moisture—a property known as hygroscopicity—can be a double-edged sword. Uncontrolled moisture uptake can lead to a cascade of deleterious effects, including chemical degradation of the active pharmaceutical ingredient (API), altered dissolution profiles, and compromised physical stability of the dosage form.[1][2] It is within this context that isomalt, a disaccharide alcohol derived from sucrose, emerges as a compelling excipient of choice, distinguished by its remarkably low hygroscopicity.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the hygroscopic properties of isomalt within controlled environments. We will delve into the fundamental principles of hygroscopicity, present robust methodologies for its characterization, and elucidate the profound implications of isomalt's low moisture affinity for the development of stable and reliable solid oral dosage forms. The insights presented herein are grounded in established scientific principles and underscored by practical, field-proven applications, aiming to empower the reader with the knowledge to leverage the unique attributes of isomalt in their formulation endeavors.

Isomalt: A Molecular and Pharmaceutical Overview

Isomalt is a sugar substitute and pharmaceutical excipient derived from sucrose through a two-step enzymatic and hydrogenation process.[3] It is an equimolar mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[3] This unique composition underpins its desirable physicochemical properties, including a sugar-like taste profile, high chemical and thermal stability, and, most notably for the purposes of this guide, exceptionally low hygroscopicity.

In the pharmaceutical industry, isomalt is available in various grades, with the most common being galenIQ™ 720 and galenIQ™ 721. These grades differ in their ratio of GPS to GPM, which in turn influences their solubility and compressibility characteristics, allowing for tailored applications in direct compression, wet granulation, and other manufacturing processes.[3][4][5]

The Science of Hygroscopicity and its Impact on Pharmaceutical Stability

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[1] For pharmaceutical solids, this property is a critical stability-indicating parameter. The extent of moisture sorption is dependent on the material's chemical nature, crystalline structure, and the ambient relative humidity (RH) and temperature.

The consequences of excessive moisture uptake in a pharmaceutical formulation are manifold and can be broadly categorized as:

-

Physical Instability: This can manifest as changes in powder flow, compaction properties, tablet hardness, and disintegration times. In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[1]

-

Chemical Instability: The presence of water can accelerate hydrolytic degradation of moisture-sensitive APIs, leading to a loss of potency and the formation of potentially harmful degradants.[2]

-

Microbiological Instability: Elevated water activity can create a conducive environment for microbial growth, compromising the safety and shelf-life of the product.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), underscore the importance of stability testing under various humidity conditions to establish the re-test period for a drug substance or the shelf-life for a drug product.[6][7]

Quantifying Hygroscopicity: Methodologies and Data Interpretation

The hygroscopic nature of a pharmaceutical solid is quantitatively described by its moisture sorption isotherm. This is a graphical representation of the equilibrium moisture content of the material as a function of the relative humidity at a constant temperature. The shape of the isotherm provides valuable insights into the mechanism of water sorption.

Experimental Determination of Moisture Sorption Isotherms

Two primary methods are employed for the determination of moisture sorption isotherms in a controlled laboratory setting: Dynamic Vapor Sorption (DVS) and the use of saturated salt solutions in desiccators.

DVS is a gravimetric technique that offers a precise and automated way to measure moisture sorption and desorption.[8]

Experimental Protocol for Dynamic Vapor Sorption (DVS) Analysis:

-

Sample Preparation: A small amount of the isomalt sample (typically 5-10 mg) is accurately weighed into the DVS instrument's sample pan.

-

Drying: The sample is initially dried at a specified temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates, signifying that no more moisture is being absorbed.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the equilibrium mass at each step is recorded.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage moisture content. This data is then plotted against the corresponding RH to generate the sorption and desorption isotherms.

This classic and cost-effective method relies on the principle that a saturated aqueous solution of a specific salt will maintain a constant relative humidity in the headspace of a sealed container at a given temperature.

Experimental Protocol for Hygroscopicity Testing using Saturated Salt Solutions:

-

Chamber Preparation: A series of desiccators or sealed chambers are prepared. The bottom of each desiccator is filled with a saturated solution of a specific salt, with an excess of the solid salt present to ensure saturation. A range of salts is chosen to provide a variety of fixed RH levels (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, and Potassium Sulfate for ~97% RH at 25°C).

-

Sample Preparation: Pre-weighed, empty sample vials are placed in a drying oven to ensure they are free of moisture. The vials are then cooled in a desiccator containing a desiccant.

-

Initial Weighing: A precise amount of the isomalt sample is placed in each of the pre-weighed vials, and the initial weight is recorded.

-

Equilibration: The open vials containing the isomalt samples are placed on a perforated shelf inside each of the prepared desiccators. The desiccators are then sealed and stored in a temperature-controlled environment (e.g., 25°C).

-

Periodic Weighing: At regular intervals (e.g., 24, 48, 72 hours, and then weekly), the sample vials are removed from the desiccators, quickly sealed, and re-weighed. This process is continued until the weight of the samples becomes constant, indicating that equilibrium with the surrounding RH has been reached.

-

Data Calculation and Plotting: The percentage weight gain at each RH is calculated based on the initial dry weight of the sample. This data is then plotted to construct the moisture sorption isotherm.

Moisture Sorption Isotherm of Isomalt

While specific moisture sorption isotherm data for pharmaceutical grades of isomalt is not extensively published in publicly available literature, existing data for isomalt-containing formulations and the manufacturer's specifications consistently demonstrate its very low hygroscopicity.[5][9] Isomalt typically exhibits a Type III isotherm, which is characteristic of non-hygroscopic to slightly hygroscopic materials.

Table 1: Representative Moisture Sorption Data for Isomalt at 25°C

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 10 | < 0.1 |

| 20 | < 0.1 |

| 30 | < 0.1 |

| 40 | < 0.1 |

| 50 | ~ 0.1 |

| 60 | ~ 0.2 |

| 70 | ~ 0.3 |

| 80 | ~ 0.5 |

| 90 | > 1.0 (slight increase) |

Note: This data is representative and compiled from various sources describing the low hygroscopicity of isomalt. Actual values may vary slightly depending on the specific grade and particle size.

The isotherm for isomalt shows a very flat profile at low to moderate relative humidities, indicating minimal water uptake. A slight increase in moisture content may be observed at very high relative humidities (above 80-85% RH). This behavior is in stark contrast to highly hygroscopic polyols like sorbitol, which exhibit a much steeper increase in moisture content even at lower RH levels.

Comparative Hygroscopicity: Isomalt vs. Other Polyols

The superior stability of isomalt in humid environments becomes evident when its hygroscopicity is compared to other commonly used polyols in pharmaceutical formulations.

Table 2: Comparative Hygroscopicity of Common Polyols

| Polyol | Hygroscopicity Profile |

| Isomalt | Very Low |

| Mannitol | Low |

| Xylitol | High |

| Sorbitol | Very High |

This low hygroscopicity makes isomalt an excellent choice for formulations containing moisture-sensitive APIs, as it minimizes the risk of water-induced degradation.

Practical Implications in Drug Development and Formulation

The low hygroscopicity of isomalt offers significant advantages throughout the drug development and manufacturing lifecycle.

-

Enhanced API Stability: By limiting the amount of available water, isomalt helps to protect moisture-sensitive APIs from hydrolysis and other forms of degradation, thereby extending the shelf-life of the drug product.

-

Improved Manufacturability: Isomalt's low moisture affinity contributes to good powder flowability and reduces the likelihood of sticking and caking during processing, leading to more robust and efficient manufacturing operations.

-

Dosage Form Integrity: Tablets and other solid dosage forms formulated with isomalt are less prone to physical changes such as swelling, softening, or discoloration when exposed to humid conditions.[6]

-

Packaging Considerations: The use of isomalt can potentially allow for less stringent and more cost-effective packaging solutions, as the inherent stability of the formulation reduces the reliance on high-barrier packaging materials.

Conclusion and Future Perspectives

Isomalt's exceptionally low hygroscopicity distinguishes it as a premier excipient for the formulation of solid oral dosage forms, particularly those containing moisture-sensitive active pharmaceutical ingredients. Its ability to resist water uptake translates into enhanced API stability, improved manufacturability, and greater integrity of the final product. The methodologies outlined in this guide provide a robust framework for the characterization of isomalt's hygroscopic properties, enabling formulators to make data-driven decisions. As the pharmaceutical industry continues to advance towards more complex and sensitive molecules, the role of high-performance excipients like isomalt will become increasingly critical in ensuring the delivery of safe, effective, and stable medicines to patients worldwide.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Vazquez, L., & Robles, J. (2013). Functionality of GalenIQ 721 as excipient for direct compression tablets. Journal of Applied Pharmaceutical Science, 3(4), 008-019. Retrieved January 25, 2026, from [Link]

-

Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM.com. Retrieved January 25, 2026, from [Link]

-

Bolhuis, G. K., & Armstrong, N. A. (1999). Characterization and evaluation of isomalt performance in direct compression. International Journal of Pharmaceutics, 189(2), 229-239. Retrieved January 25, 2026, from [Link]

-

galenIQ™, the product range. (n.d.). BENEO. Retrieved January 25, 2026, from [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 25, 2026, from [Link]

-

Relative Humidity Calibration Chamber Using Saturated Chemical Salts. (2011, June 21). Novasina. Retrieved January 25, 2026, from [Link]

-

ICH guideline Q1A(R2) on stability testing of new drug substances and products. (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]

-

Laksmana, F. L., et al. (2023). Rheological, Thermal, and Moisture Sorption Characterisation of cocoa-flavoured Confectionery Coatings Elaborated with Isomalt as Sucrose Substitute. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Narang, A. S., & Desai, D. S. (2014). Impact of Excipient Interactions on Solid Dosage Form Stability. Pharmaceutical Research, 31(10), 2659-2679. Retrieved January 25, 2026, from [Link]

- Stabilization Of Moisture-Sensitive Drugs. (n.d.). Google Patents.

-

A 14 a - Hygroscopicity. (n.d.). GEA. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. japsonline.com [japsonline.com]

- 5. galenIQ™ | The highly functional filler and binder | BENEO [beneo.com]

- 6. Characterization and evaluation of isomalt performance in direct compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. azom.com [azom.com]

- 9. galenIQ, the product range | BENEO [beneo.com]

Introduction to Isomalt and its Solid-State Forms

An In-Depth Technical Guide to the Crystalline and Amorphous States of Isomalt for Pharmaceutical Applications

As a Senior Application Scientist, this guide provides a comprehensive analysis of the distinct physicochemical properties of crystalline and amorphous isomalt, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to deliver not just data, but a causal understanding of how the solid-state form of this versatile excipient can fundamentally impact formulation strategies and the ultimate performance of oral solid dosage forms.

Isomalt is a disaccharide alcohol derived from sucrose in a two-step process.[1][2] It is an equimolecular mixture of two stereoisomers: α-D-glucopyranosyl-1,6-sorbitol (GPS) and α-D-glucopyranosyl-1,6-mannitol (GPM).[1] Widely used in pharmaceutical formulations, isomalt serves as a bulk sweetener, diluent, and binder in tablets, capsules, lozenges, and other dosage forms.[3][4][5] Its appeal lies in its non-cariogenic nature, low glycemic index, and pleasant taste profile.[5][6]